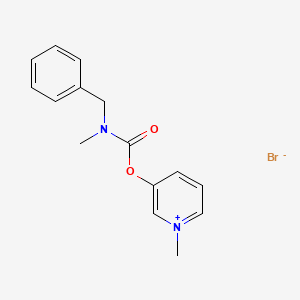
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) typically involves the reaction of 3-hydroxy-1-methylpyridinium bromide with N-benzyl-N-methylcarbamate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridinium salts.
科学的研究の応用
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as cholinesterases, by binding to the active site and preventing the breakdown of neurotransmitters. This inhibition leads to an increase in neurotransmitter levels, which can have various physiological effects.
類似化合物との比較
Similar Compounds
Pyridostigmine bromide: A cholinesterase inhibitor with similar structural features.
Neostigmine bromide: Another cholinesterase inhibitor used in medical applications.
Physostigmine: A natural alkaloid with cholinesterase inhibitory properties.
Uniqueness
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
CAS番号 |
67465-52-5 |
|---|---|
分子式 |
C15H17BrN2O2 |
分子量 |
337.21 g/mol |
IUPAC名 |
(1-methylpyridin-1-ium-3-yl) N-benzyl-N-methylcarbamate;bromide |
InChI |
InChI=1S/C15H17N2O2.BrH/c1-16-10-6-9-14(12-16)19-15(18)17(2)11-13-7-4-3-5-8-13;/h3-10,12H,11H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
NJSQPRDVUCXFKH-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CC2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




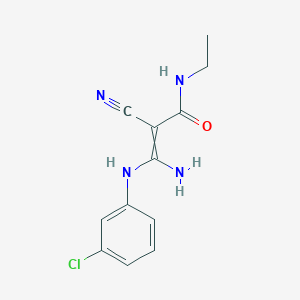
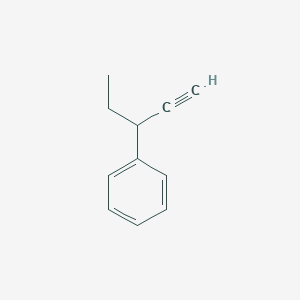

![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14456256.png)
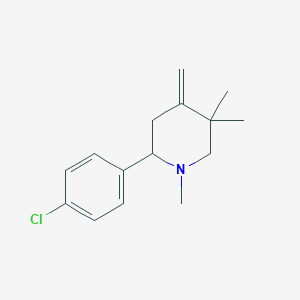
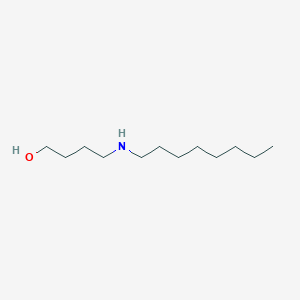
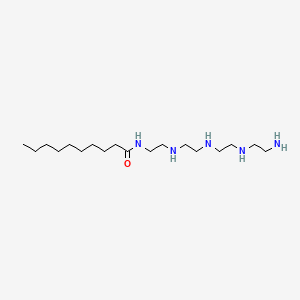
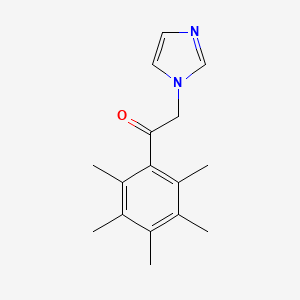

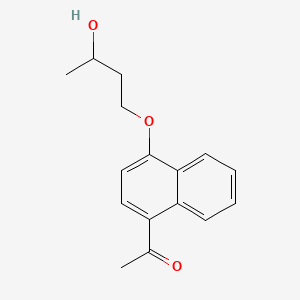
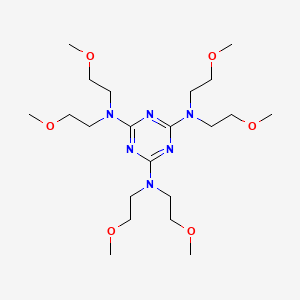
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
